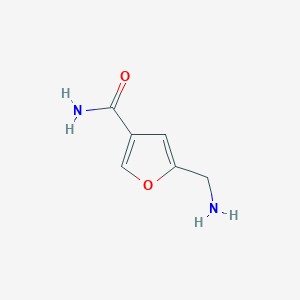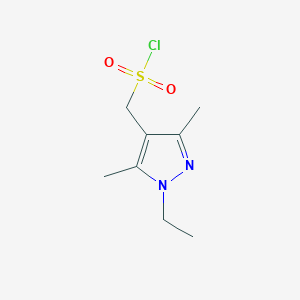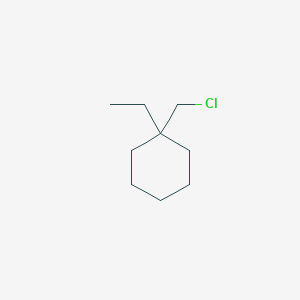
1-(Chloromethyl)-1-ethylcyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Chloromethyl)-1-ethylcyclohexane is an organic compound characterized by a cyclohexane ring substituted with a chloromethyl group and an ethyl group. This compound is part of the broader class of organochlorides, which are known for their diverse applications in various fields, including organic synthesis and industrial chemistry.
Preparation Methods
The synthesis of 1-(Chloromethyl)-1-ethylcyclohexane typically involves the chloromethylation of 1-ethylcyclohexane. This process can be carried out using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction conditions generally require an acidic environment to facilitate the formation of the chloromethyl group .
Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of phase transfer catalysts can also enhance the efficiency of the chloromethylation process .
Chemical Reactions Analysis
1-(Chloromethyl)-1-ethylcyclohexane undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group is highly reactive towards nucleophiles, leading to substitution reactions where the chlorine atom is replaced by other functional groups.
Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the chloromethyl group can yield the corresponding methyl derivative. This can be achieved using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, nucleophilic substitution with sodium hydroxide would yield 1-(hydroxymethyl)-1-ethylcyclohexane .
Scientific Research Applications
1-(Chloromethyl)-1-ethylcyclohexane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be used in the development of pharmaceutical agents, particularly those requiring a cyclohexane scaffold.
Material Science: It is utilized in the synthesis of polymers and other materials with specific properties, such as enhanced durability or chemical resistance.
Mechanism of Action
The mechanism by which 1-(Chloromethyl)-1-ethylcyclohexane exerts its effects is primarily through its reactivity as an electrophile. The chloromethyl group is highly susceptible to nucleophilic attack, making it a versatile intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or other reactants involved .
Comparison with Similar Compounds
1-(Chloromethyl)-1-ethylcyclohexane can be compared to other similar compounds, such as:
1-Chloromethyl-1-methylcyclohexane: This compound has a methyl group instead of an ethyl group, leading to slightly different reactivity and physical properties.
1-Chloromethyl-1-phenylcyclohexane:
The uniqueness of this compound lies in its balance of reactivity and stability, making it a versatile intermediate for various chemical processes.
Properties
Molecular Formula |
C9H17Cl |
|---|---|
Molecular Weight |
160.68 g/mol |
IUPAC Name |
1-(chloromethyl)-1-ethylcyclohexane |
InChI |
InChI=1S/C9H17Cl/c1-2-9(8-10)6-4-3-5-7-9/h2-8H2,1H3 |
InChI Key |
APJJRHMNWJRCHW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCCCC1)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3-Dihydrospiro[indene-1,2'-oxirane]-3'-carbonitrile](/img/structure/B13176915.png)
![(2R)-2-amino-3-[4-(trifluoromethyl)phenyl]propanoic acid;hydrochloride](/img/structure/B13176919.png)
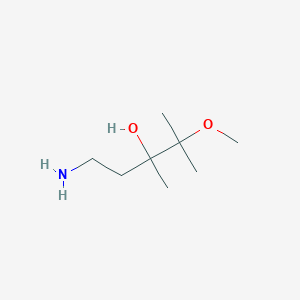
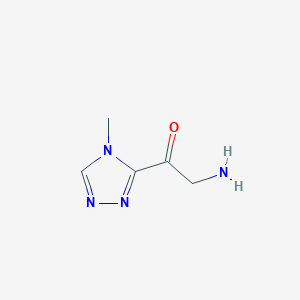
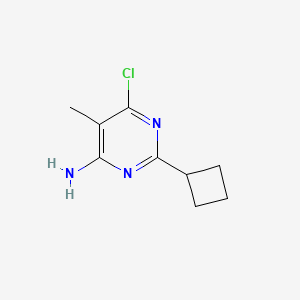
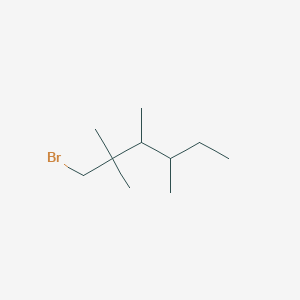
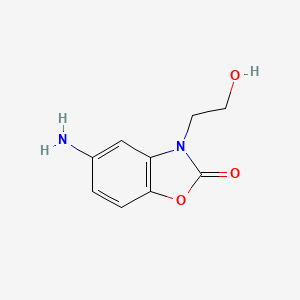
![4-[(1,2,4-Oxadiazol-3-yl)methyl]piperidine](/img/structure/B13176949.png)
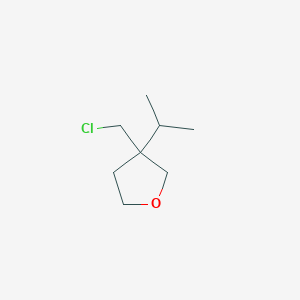
![Methyl 2-chloro-7-methyl-6,6-dioxo-1-oxa-6lambda6-thiaspiro[2.4]heptane-2-carboxylate](/img/structure/B13176969.png)
methanol](/img/structure/B13176972.png)
